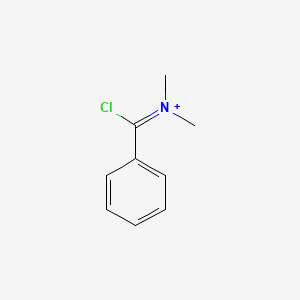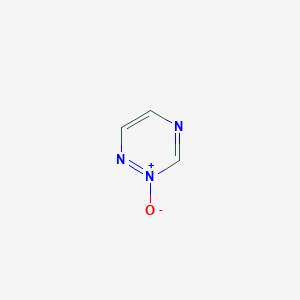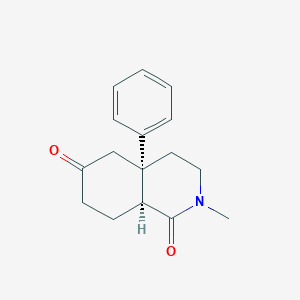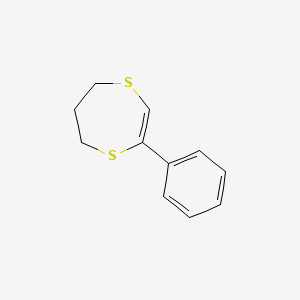
(2S,3R)-2-Decyl-3-pentyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Decyl-3-pentyloxirane is a chiral epoxide with two stereogenic centers This compound is notable for its unique three-dimensional structure, which imparts specific chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Decyl-3-pentyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand to induce asymmetry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-Decyl-3-pentyloxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Strong oxidizing agents like peracids or ozone can be employed.
Major Products
Nucleophilic substitution: The major products are often alcohols or ethers, depending on the nucleophile.
Reduction: The primary products are diols.
Oxidation: The products can vary widely, including aldehydes, ketones, or carboxylic acids.
Applications De Recherche Scientifique
(2S,3R)-2-Decyl-3-pentyloxirane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers and as a reactive diluent in epoxy resins.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-Decyl-3-pentyloxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate, facilitating the formation of more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-Bromo-2,3-diphenylbutane: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3R)-3-Alkyl-2,3-diphenylbutane: Shares the same stereochemistry but has different alkyl substituents.
Uniqueness
(2S,3R)-2-Decyl-3-pentyloxirane is unique due to its specific alkyl chain length and the presence of the epoxide ring. This combination of features imparts distinct reactivity and physical properties, making it valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
61140-91-8 |
|---|---|
Formule moléculaire |
C17H34O |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
(2S,3R)-2-decyl-3-pentyloxirane |
InChI |
InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-13-15-17-16(18-17)14-12-6-4-2/h16-17H,3-15H2,1-2H3/t16-,17+/m1/s1 |
Clé InChI |
WSENOTUQCQONSO-SJORKVTESA-N |
SMILES isomérique |
CCCCCCCCCC[C@H]1[C@H](O1)CCCCC |
SMILES canonique |
CCCCCCCCCCC1C(O1)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)




![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)


![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)




![Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-](/img/structure/B14601397.png)
